(R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
(R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a bromopropenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Bromopropenyl Group: The bromopropenyl group is introduced through a halogenation reaction, where a suitable precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the oxazolidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolidine ring or the bromopropenyl group, resulting in the formation of various reduced products.
Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, (R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which (R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(R,Z)-Tert-butyl 4-(3-chloroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
(R,Z)-Tert-butyl 4-(3-fluoroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (R,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic size of bromine can influence the compound’s steric properties and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl (4R)-4-[(Z)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6-/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFEHKKEOQOPY-JYESYGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)/C=C\CBr)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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